molecular formula C17H16N4S B11960957 5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11960957
M. Wt: 308.4 g/mol
InChI Key: LRBNCXDYZFFBTH-WOJGMQOQSA-N
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Description

5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a hydrosulfide group, and two 2-methylphenyl groups. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the 2-Methylphenyl Groups: The 2-methylphenyl groups can be introduced through a nucleophilic substitution reaction using 2-methylphenyl halides.

    Formation of the Hydrosulfide Group: The hydrosulfide group can be introduced through a thiolation reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or a disulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The hydrosulfide group can participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.

    Steviol Glycoside: A natural sweetener with a complex molecular structure.

Uniqueness

5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its combination of a triazole ring, hydrosulfide group, and two 2-methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H16N4S

Molecular Weight

308.4 g/mol

IUPAC Name

3-(2-methylphenyl)-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4S/c1-12-7-3-5-9-14(12)11-18-21-16(19-20-17(21)22)15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,20,22)/b18-11+

InChI Key

LRBNCXDYZFFBTH-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3C

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3C

Origin of Product

United States

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